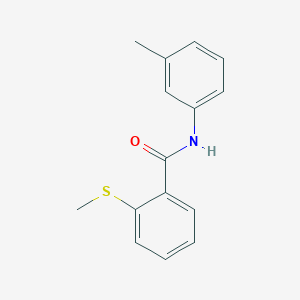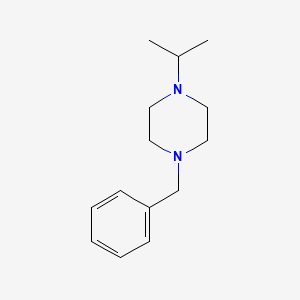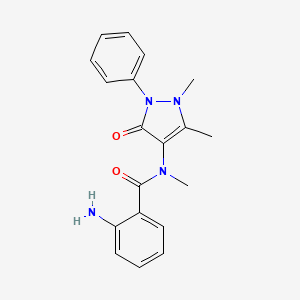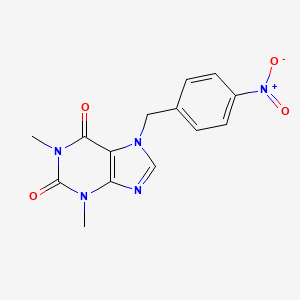![molecular formula C22H22N2O2 B5876549 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of chemists led by Jacob Szmuszkovicz at Upjohn Pharmaceuticals. It is a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. U-47700 has attracted attention in recent years due to its high potency and potential for abuse.
Mechanism of Action
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide acts on the μ-opioid receptor to produce its effects. This receptor is found throughout the central nervous system and is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. When 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in the suppression of pain signals and the production of feelings of euphoria and relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide has a high potential for abuse and dependence, and its use can lead to addiction, overdose, and death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide in lab experiments include its high potency, selectivity, and availability. It can be used to study the mechanism of action of opioids and to develop new treatments for pain and addiction. However, the use of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide in lab experiments is limited by its potential for abuse and dependence. Its use must be carefully regulated and monitored to prevent harm to researchers and to ensure the integrity of the research.
Future Directions
Future research on 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide should focus on developing new treatments for pain and addiction that are safe and effective. This may involve the development of new drugs that target the μ-opioid receptor or other opioid receptors, or the use of non-opioid drugs that modulate pain and addiction pathways. Additionally, research should be conducted to better understand the mechanisms of opioid addiction and to develop new strategies for preventing and treating opioid abuse and dependence.
Synthesis Methods
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide involves the condensation of 2-naphthoyl chloride with 2-(1-pyrrolidinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with methoxyamine hydrochloride to form the final product. The synthesis of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide is relatively straightforward and can be carried out using standard laboratory equipment and reagents.
Scientific Research Applications
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide has been used in scientific research to study the mechanism of action of opioids and to develop new treatments for pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, with a binding affinity that is similar to that of morphine. 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide has also been used to study the role of the μ-opioid receptor in regulating synaptic transmission and plasticity in the brain.
properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-15-17-9-3-2-8-16(17)14-18(21)22(25)23-19-10-4-5-11-20(19)24-12-6-7-13-24/h2-5,8-11,14-15H,6-7,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCTPXPYAWWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(pyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)



![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)


![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)

